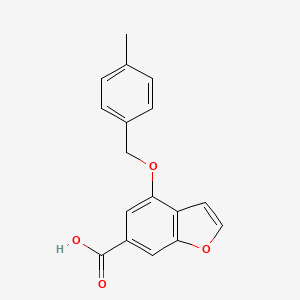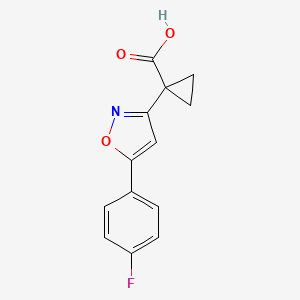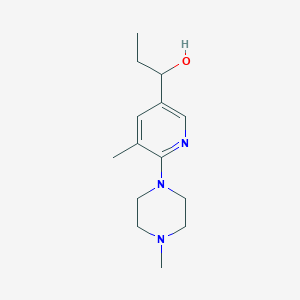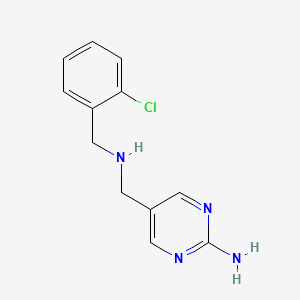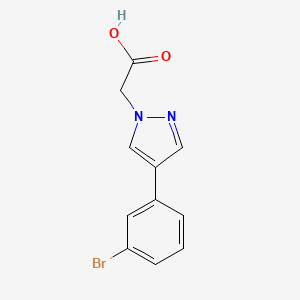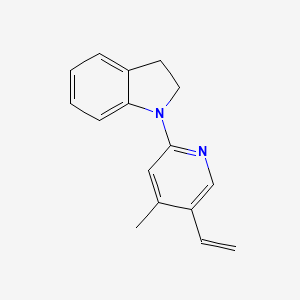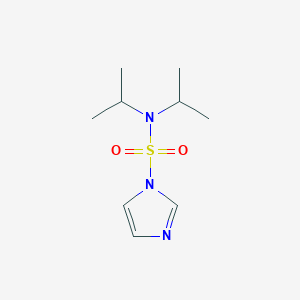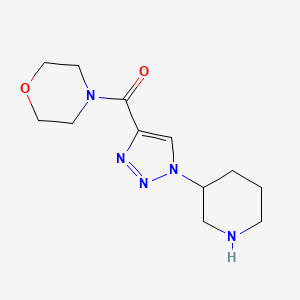
Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a of a pyridine derivative.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a involving an amino alcohol and an appropriate dihalide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Similar Compounds
- Morpholino(piperidin-3-yl)methanone
- Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone
Uniqueness
Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This compound’s versatility and potential for diverse applications make it a valuable molecule in scientific research .
Propiedades
Fórmula molecular |
C12H19N5O2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
morpholin-4-yl-(1-piperidin-3-yltriazol-4-yl)methanone |
InChI |
InChI=1S/C12H19N5O2/c18-12(16-4-6-19-7-5-16)11-9-17(15-14-11)10-2-1-3-13-8-10/h9-10,13H,1-8H2 |
Clave InChI |
BDQYPNAQIUAFLC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)N2C=C(N=N2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


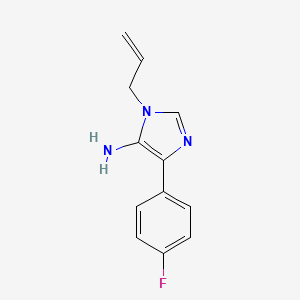

![3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11805384.png)
